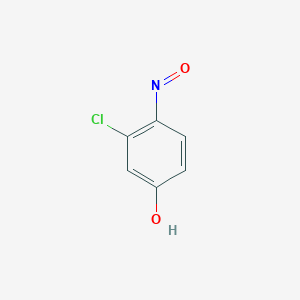
3-Chloro-4-nitrosophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-nitrosophenol is a chemical compound with the molecular formula C6H4ClNO2 It is known for its unique structure, which includes a cyclohexadienone ring substituted with a chlorine atom and a hydroxyimino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-nitrosophenol typically involves the chlorination of 2,5-cyclohexadien-1-one followed by the introduction of the hydroxyimino group. One common method involves the reaction of 2,5-cyclohexadien-1-one with chlorine gas in the presence of a catalyst to form the chlorinated intermediate. This intermediate is then treated with hydroxylamine hydrochloride under acidic conditions to introduce the hydroxyimino group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures and environmental considerations are also crucial in industrial settings to ensure safe handling and disposal of chemicals.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-nitrosophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted cyclohexadienones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chloro-4-nitrosophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-nitrosophenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The chlorine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Cyclohexadien-1-one, 3-chloro-4-hydroxy-: Similar structure but lacks the hydroxyimino group.
2,5-Cyclohexadien-1-one, 3,4-dichloro-: Contains two chlorine atoms instead of one chlorine and one hydroxyimino group.
2,5-Cyclohexadien-1-one, 4-hydroxy-: Contains a hydroxy group instead of a hydroxyimino group.
Uniqueness
3-Chloro-4-nitrosophenol is unique due to the presence of both a chlorine atom and a hydroxyimino group on the cyclohexadienone ring.
Propiedades
Número CAS |
13362-36-2 |
|---|---|
Fórmula molecular |
C6H4ClNO2 |
Peso molecular |
157.55 g/mol |
Nombre IUPAC |
3-chloro-4-nitrosophenol |
InChI |
InChI=1S/C6H4ClNO2/c7-5-3-4(9)1-2-6(5)8-10/h1-3,9H |
Clave InChI |
LCPQHPZPSPNDSA-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)Cl)N=O |
SMILES canónico |
C1=CC(=C(C=C1O)Cl)N=O |
Key on ui other cas no. |
13362-36-2 |
Sinónimos |
3-Chloro-4-(hydroxyimino)-2,5-cyclohexadien-1-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















